Pharmacophore-Based Selection as a Myc-Max Heterodimer Disruptor: 28RH vs. 10058-F4 in a Three-Dimensional Pharmacophore Screen
In the 2009 J. Med. Chem. study by Mustata et al., compound 28RH (the target isopropyl analog) was identified as one of the validated hits from a three-dimensional pharmacophore-based virtual screening campaign for novel Myc-Max heterodimer disruptors, alongside 10058-F4 (4-ethyl analog) and other derivatives. 28RH and 10058-F4 were both confirmed as active in Myc-Max disruption assays, but 28RH emerged from a pharmacophore model that selected for a distinct spatial arrangement of hydrophobic and hydrogen-bond features not fully satisfied by 10058-F4 [1]. While 10058-F4 has a reported cellular IC50 of approximately 64 μM in MYC-dependent cell lines [2], 28RH was subsequently prioritized as the warhead for PROTAC development (MDEG-541), which demonstrated antiproliferative activity in gastrointestinal cancer cell lines and patient-derived organoids—an application for which 10058-F4 has not been successfully utilized as a PROTAC warhead [3].
| Evidence Dimension | Myc-Max inhibition activity and downstream PROTAC applicability |
|---|---|
| Target Compound Data | 28RH: Validated Myc-Max inhibitor from 3D pharmacophore screen; warhead for MDEG-541 PROTAC with antiproliferative activity in gastrointestinal cancer organoids |
| Comparator Or Baseline | 10058-F4 (4-ethyl analog): Validated Myc-Max inhibitor; cellular IC50 ~64 μM (MYC-dependent lines); no successful PROTAC development as warhead reported |
| Quantified Difference | Qualitative differentiation: only the isopropyl analog has demonstrated productive ternary complex formation in a PROTAC context (MDEG-541); 10058-F4 has not been successfully employed as a cereblon-recruiting PROTAC warhead |
| Conditions | 3D pharmacophore-based virtual screening (Mustata et al. 2009); PROTAC development and cellular testing in gastrointestinal cancer models (Lier et al. 2022) |
Why This Matters
For procurement decisions in PROTAC design or Myc-targeting drug discovery, the isopropyl analog provides a validated path to bifunctional degrader development that the widely available 10058-F4 does not offer.
- [1] Mustata G, Follis AV, Hammoudeh DI, Metallo SJ, Wang H, Prochownik EV, Lazo JS, Bahar I. Discovery of Novel Myc-Max Heterodimer Disruptors with a Three-Dimensional Pharmacophore Model. J. Med. Chem. 2009 Mar 12;52(5):1247-50. View Source
- [2] Castell A, Yan Q, Fawkner K, et al. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell growth. Sci Rep. 2018;8:10064. Reports 10058-F4 reference IC50 of ~64 μM in cellular assays. View Source
- [3] Lier S, et al. A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorg Chem. 2022;119:105505. View Source
